molecular formula C10H13NO2 B1607247 Ethyl benzylcarbamate CAS No. 2621-78-5

Ethyl benzylcarbamate

Cat. No.: B1607247
CAS No.: 2621-78-5
M. Wt: 179.22 g/mol
InChI Key: XSXLCQLOFRENHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzylcarbamate is an organic compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamate ester. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Ethyl benzylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with ethanolamine under basic conditions. The reaction typically proceeds as follows:

    Reaction of Benzyl Chloroformate with Ethanolamine: Benzyl chloroformate reacts with ethanolamine in the presence of a base such as sodium hydroxide to form this compound.

    Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction conditions may include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Ethyl benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carbamate derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction may produce amines.

Scientific Research Applications

Ethyl benzylcarbamate has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, this compound is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis.

    Biology: this compound is used in the study of enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in biochemical assays.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl benzylcarbamate involves its interaction with specific molecular targets. For example, as a protecting group for amines, it forms stable carbamate linkages that can be selectively cleaved under specific conditions. The molecular pathways involved include nucleophilic attack on the carbamate carbonyl group, leading to the formation and cleavage of the carbamate bond.

Comparison with Similar Compounds

Ethyl benzylcarbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity and applications.

    Benzyl carbamate: Lacks the ethyl group, making it less bulky. It is also used as a protecting group in organic synthesis.

    Ethyl carbamate: Lacks the benzyl group, making it less hydrophobic. It is used in different applications, including as a solvent and in the synthesis of other chemicals.

This compound is unique due to its specific combination of ethyl and benzyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLCQLOFRENHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180849
Record name Ethyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-78-5
Record name Ethyl N-benzylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2621-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl benzylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl benzylcarbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5P5M9LUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl benzylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl benzylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl benzylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl benzylcarbamate
Reactant of Route 5
Reactant of Route 5
Ethyl benzylcarbamate
Reactant of Route 6
Reactant of Route 6
Ethyl benzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.